alpha-Cyclopentylmandelic acid

Description

Structure

3D Structure

Propriétés

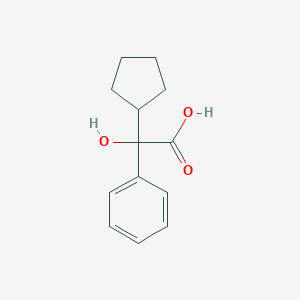

IUPAC Name |

2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUEQCOAQCQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311832 | |

| Record name | α-Cyclopentylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427-49-6 | |

| Record name | α-Cyclopentylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopentylmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 427-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Cyclopentylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY6HY5ZM28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of alpha-Cyclopentylmandelic Acid

Introduction

alpha-Cyclopentylmandelic acid (α-CPMA), also known by its IUPAC name 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a cyclopentyl group attached to the alpha carbon of mandelic acid, imparts unique properties that are leveraged in medicinal chemistry, particularly in the development of anticholinergic drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of α-CPMA for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a white to pale brown solid at room temperature.[1][3] It is slightly soluble in chloroform and methanol.[1][3] The presence of a chiral center makes it a subject of interest for stereospecific synthesis and chiral resolution.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-cyclopentyl-2-hydroxy-2-phenylacetic acid | [5] |

| CAS Number | 427-49-6 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |

| Molecular Weight | 220.26 g/mol | [1][5] |

| Appearance | White to pale brown solid/powder | [1][3] |

| Melting Point | 144-150 °C | [1][3] |

| Boiling Point | 110 °C at 0.5 mmHg | [1][3] |

| Density | 1.247 g/cm³ (Predicted) | [1][3] |

| pKa | 3.53 ± 0.25 (Predicted) | [1][3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][3] |

| LogP | 2.149 (Calculated) | [6] |

| Flash Point | 207.2 °C | [1] |

| Vapor Pressure | 5.73E-07 mmHg at 25°C | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃, 300 MHz): δ 1.28-1.72 [m, 8H, (CH₂)₄], 2.93 [p, 1H, CHC(OH)], 7.26-7.67 (m, 5H, Ph) ppm.[7]

-

Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for solid α-CPMA, which would show characteristic peaks for the hydroxyl (-OH), carboxylic acid (C=O), and phenyl groups.[10] The spectrum was measured on a dispersive instrument as a solid split mull.[10]

-

Mass Spectrometry (MS): Mass spectral data is available for derivatives such as the methyl ester of α-cyclopentylmandelic acid.[8]

Experimental Protocols

The synthesis of this compound is a key step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its synthesis and chiral resolution.

Synthesis of Racemic this compound via Grignard Reaction

This protocol describes a common method for preparing racemic α-CPMA.

Materials:

-

Benzoylformic acid

-

Cyclopentylmagnesium bromide (2M in diethyl ether)

-

Anhydrous diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Add benzoylformic acid (15 g, 0.1 mol) to 330 ml of anhydrous diethyl ether in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the mixture to 0°C using an ice bath.

-

Add cyclopentylmagnesium bromide ether solution (100 ml, 2M, 0.2 mol) dropwise to the stirred mixture at 0°C.[7]

-

After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.[7]

-

Quench the reaction by treating the mixture with 1 N HCl.

-

Extract the aqueous solution with diethyl ether.

-

Combine the ether extracts and treat them with a K₂CO₃ solution.

-

Separate the potassium carbonate solution, acidify it with HCl, and extract it twice with diethyl ether.[7]

-

Dry the final combined ether solution with anhydrous sodium sulfate and evaporate the solvent to yield the crude product.[7]

-

Wash the crude product with water to obtain pure racemic cyclopentylmandelic acid. The reported yield is 8.0 g (36.4%) with a melting point of 153-154°C.[7]

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 427-49-6: α-Cyclopentylmandelic acid | CymitQuimica [cymitquimica.com]

- 3. This compound | 427-49-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mandelic acid, alpha-cyclopentyl (CAS 427-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Mandelic acid, alpha-cyclopentyl [webbook.nist.gov]

An In-depth Structural Analysis of alpha-Cyclopentylmandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopentylmandelic acid (α-CPMA) is a key chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily as a crucial intermediate in the synthesis of anticholinergic drugs such as glycopyrronium bromide.[1] Its molecular structure, characterized by a cyclopentyl group and a phenyl ring attached to a chiral alpha-carbon bearing a hydroxyl and a carboxyl group, dictates its chemical and biological properties. This technical guide provides a comprehensive structural analysis of α-CPMA, consolidating data from various analytical techniques. This document details experimental protocols for its synthesis and characterization and presents a summary of its spectroscopic and physical properties. While a definitive single-crystal X-ray diffraction study is not publicly available, this guide offers a robust structural understanding based on spectroscopic and physicochemical data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in polar organic solvents and sparingly soluble in water. The presence of a chiral center imparts optical activity to the molecule, making the separation of its enantiomers a critical step in the synthesis of stereospecific pharmaceuticals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | [3][4] |

| Molecular Weight | 220.26 g/mol | [4][5] |

| CAS Number | 427-49-6 | [3][4][5] |

| Melting Point | 146-151 °C | [5] |

| Appearance | White to off-white powder | [5] |

| IUPAC Name | 2-cyclopentyl-2-hydroxy-2-phenylacetic acid | [4][6] |

| Synonyms | Cyclopentylphenylglycolic acid | [4][6] |

Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of this compound. The following sections detail the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.28-1.72 | m | 8H | -(CH₂)₄- (Cyclopentyl) | [6] |

| 2.93 | p | 1H | -CH- (Cyclopentyl) | [6] |

| 7.26-7.67 | m | 5H | -C₆H₅ (Phenyl) | [6] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~25-27 | CH₂ (Cyclopentyl) |

| ~48-50 | CH (Cyclopentyl) |

| ~79-81 | C-OH (quaternary) |

| ~125-130 | CH (Aromatic) |

| ~140-142 | C (Aromatic, ipso) |

| ~178-180 | C=O (Carboxylic acid) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of α-CPMA is characterized by the following key absorption bands.

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (Carboxylic acid and alcohol) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch (Carboxylic acid and alcohol) |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of α-CPMA would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 220 | [C₁₃H₁₆O₃]⁺ (Molecular Ion) |

| 175 | [M - COOH]⁺ |

| 151 | [C₁₀H₁₁O]⁺ (Loss of cyclopentyl group and CO₂) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Crystallographic Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray diffraction structure for this compound. Such a study would provide precise data on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state. In the absence of this data, computational modeling can be employed to predict the lowest energy conformation of the molecule.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic α-CPMA involves the Grignard reaction between a cyclopentyl magnesium halide and a benzoylformic acid derivative.

Workflow for the Synthesis of this compound

Caption: Synthesis of racemic this compound.

Methodology:

-

Reaction Setup: Dissolve benzoylformic acid in anhydrous diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.

-

Grignard Addition: Add a solution of cyclopentylmagnesium bromide in diethyl ether dropwise to the stirred solution of benzoylformic acid at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

-

Work-up: Quench the reaction by slowly adding 1N hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with a potassium carbonate solution.

-

Isolation: Acidify the aqueous potassium carbonate layer with hydrochloric acid, which will precipitate the crude product. Extract the product into diethyl ether.

-

Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by washing the crude solid with water to obtain pure racemic this compound.[6]

Chiral Resolution of this compound

The separation of the enantiomers of α-CPMA is essential for its use in stereospecific drug synthesis. High-speed counter-current chromatography (HSCCC) is an effective method for this purpose.

Workflow for Chiral Resolution by HSCCC

Caption: Chiral resolution of α-CPMA via HSCCC.

Methodology:

-

Solvent System Preparation: Prepare a two-phase solvent system consisting of an organic solvent A (e.g., n-hexane), an organic solvent B (e.g., methyl tert-butyl ether), and a phosphate buffer containing a chiral selector, such as hydroxypropyl-β-cyclodextrin. The mixture is thoroughly equilibrated and the two phases are separated. The organic phase typically serves as the stationary phase and the aqueous phase as the mobile phase.

-

Sample Preparation: Dissolve the racemic this compound in the stationary phase.

-

HSCCC Operation: Fill the high-speed counter-current chromatograph column with the stationary phase. Inject the sample solution into the column.

-

Elution and Fractionation: Pump the mobile phase through the column at a constant flow rate. The enantiomers will separate based on their differential partitioning between the two phases, facilitated by the chiral selector. Monitor the effluent with a UV detector and collect fractions.

-

Analysis and Recovery: Analyze the collected fractions for enantiomeric purity using a suitable analytical method, such as chiral HPLC. Combine the fractions containing the pure enantiomers and recover the separated products.

Conclusion

This technical guide has provided a detailed structural analysis of this compound, a molecule of significant pharmaceutical importance. Through the compilation of spectroscopic data (¹H NMR, FT-IR, and MS) and the presentation of detailed experimental protocols for its synthesis and chiral resolution, a comprehensive understanding of its chemical nature has been established. While the absence of a publicly available crystal structure precludes a definitive analysis of its solid-state conformation, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this key chiral intermediate. The provided workflows and data tables offer a practical guide for the synthesis, characterization, and purification of this compound, facilitating its application in the development of new therapeutic agents.

References

Spectroscopic Analysis of α-Cyclopentylmandelic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for α-Cyclopentylmandelic acid (CAS: 427-49-6), a significant intermediate in the synthesis of various pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for α-Cyclopentylmandelic acid. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for α-Cyclopentylmandelic acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.28 - 1.72 | Multiplet | 8H | Cyclopentyl -CH₂- groups |

| 2.93 | Quintet (Pentet) | 1H | Cyclopentyl -CH- group |

| 7.26 - 7.67 | Multiplet | 5H | Aromatic (Phenyl) protons |

| Solvent: CDCl₃, Instrument Frequency: 300 MHz. Data sourced from ChemicalBook.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Reference: Mandelic Acid) | Carbon Assignment |

| 72.4 | α-Carbon (-CH(OH)) |

| 126.8, 128.3, 140.4 | Phenyl carbons |

| 174.3 | Carboxylic Acid Carbon (-COOH) |

| Reference data for Mandelic Acid in DMSO-d₆. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for α-Cyclopentylmandelic acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |

| ~3060, 3030 | Medium | C-H Stretch | Aromatic C-H |

| 2955, 2870 | Medium | C-H Stretch | Aliphatic (Cyclopentyl) C-H |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid C-O |

| Data is based on characteristic vibrational frequencies for the functional groups present. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for α-Cyclopentylmandelic acid

| m/z | Ion | Notes |

| 220.11 | [M]⁺ | Molecular Ion (Monoisotopic Mass: 220.1099 Da)[2] |

| 175 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 151 | [M - C₅H₉O]⁺ | α-cleavage, loss of cyclopentanol radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, common fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Fragmentation patterns are predicted based on the molecular structure. The molecular ion is expected to be observed in soft ionization techniques. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like α-Cyclopentylmandelic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of α-Cyclopentylmandelic acid powder.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Tune and shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

FTIR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid α-Cyclopentylmandelic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, spectra are recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe. The sample must be thermally stable enough to be vaporized in the ion source.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as α-Cyclopentylmandelic acid.

References

α-Cyclopentylmandelic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of α-Cyclopentylmandelic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its handling, formulation development, and ensuring the quality and efficacy of the final drug product. While specific quantitative data for α-Cyclopentylmandelic acid is not extensively available in public literature, this document synthesizes known qualitative information and provides detailed, adaptable experimental protocols based on established scientific and regulatory guidelines.

Core Physicochemical Properties

α-Cyclopentylmandelic acid (α-CPMA) is a white to pale brown solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of α-Cyclopentylmandelic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₃ | [3] |

| Molecular Weight | 220.26 g/mol | [3][4] |

| CAS Number | 427-49-6 | [3] |

| Appearance | White to pale brown solid/powder | [1][2] |

| Melting Point | 144-150 °C | [1][2] |

| Boiling Point | 110 °C (at 0.5 mmHg) | [1][2] |

| pKa (Predicted) | 3.53 ± 0.25 | [1][2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.

Qualitative Solubility

Published data indicates that α-Cyclopentylmandelic acid exhibits the following qualitative solubility characteristics:

-

Soluble in polar solvents such as water and other alcohols.[5]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for α-Cyclopentylmandelic acid in a range of common pharmaceutical solvents at various temperatures. To address this gap, the following experimental protocols are provided for researchers to determine this crucial data.

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid compound are the Thermodynamic (Shake-Flask) method and the Kinetic method.

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.

Objective: To determine the equilibrium solubility of α-Cyclopentylmandelic acid in various solvents at controlled temperatures.

Materials:

-

α-Cyclopentylmandelic acid

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Chloroform, Dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of α-Cyclopentylmandelic acid to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of α-Cyclopentylmandelic acid in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature, expressed in units such as mg/mL or g/L.

Workflow for Thermodynamic Solubility Determination:

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile

The chemical stability of α-Cyclopentylmandelic acid is a critical quality attribute that can impact the safety and efficacy of the final pharmaceutical product. Safety data sheets indicate that the compound is stable under recommended storage conditions (room temperature, sealed in dry conditions) and is incompatible with strong oxidizing agents.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines.

Objective: To investigate the stability of α-Cyclopentylmandelic acid under various stress conditions and to identify potential degradation products.

Materials:

-

α-Cyclopentylmandelic acid

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

-

pH meter

-

Volumetric flasks and pipettes

General Procedure:

-

Prepare stock solutions of α-Cyclopentylmandelic acid in a suitable solvent.

-

Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of α-Cyclopentylmandelic acid and to detect any degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

One potential degradation pathway for similar molecules involves oxidative decarboxylation.[2]

-

-

Thermal Degradation:

-

Expose the solid drug and a solution of the drug to dry heat in an oven (e.g., 70 °C) for a defined period.

-

-

Photostability:

-

Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

Workflow for Forced Degradation Studies:

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

While specific degradation products for α-Cyclopentylmandelic acid have not been extensively reported, based on its chemical structure, potential degradation pathways under forced conditions may include:

-

Hydrolysis: The ester linkage in potential formulated products would be susceptible to acid and base catalyzed hydrolysis.

-

Oxidation: The benzylic alcohol is a potential site for oxidation. As mentioned, oxidative decarboxylation could also be a possible degradation route.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be susceptible to decarboxylation.

Further investigation using techniques such as LC-MS/MS would be required to identify and characterize any degradation products that are formed.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of α-Cyclopentylmandelic acid for researchers and drug development professionals. While qualitative data suggests good solubility in polar solvents and stability under standard conditions, there is a clear need for comprehensive quantitative studies. The detailed experimental protocols provided herein offer a robust framework for generating this critical data, which is essential for successful formulation development and regulatory submissions. The visualization of experimental workflows aims to provide clear and logical guidance for laboratory execution. Further research to generate and publish specific quantitative solubility and stability data for α-Cyclopentylmandelic acid would be of significant value to the pharmaceutical sciences community.

References

- 1. Cas 427-49-6,alpha-Cyclopentylmandelic acid | lookchem [lookchem.com]

- 2. This compound | 427-49-6 [chemicalbook.com]

- 3. This compound | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a-Cyclopentylmandelic acid 97 427-49-6 [sigmaaldrich.com]

- 5. CAS 427-49-6: α-Cyclopentylmandelic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to alpha-Cyclopentylmandelic Acid: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopentylmandelic acid (α-CPMA) is a chiral carboxylic acid that has carved a significant niche in the landscape of pharmaceutical synthesis. While not a therapeutic agent in itself, its role as a pivotal intermediate in the production of potent anticholinergic drugs, most notably glycopyrronium bromide, underscores its importance. This technical guide provides a comprehensive overview of the discovery and history of α-CPMA, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical function in the development of muscarinic receptor antagonists.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic anticholinergic agents in the mid-20th century. While a definitive date for its initial synthesis remains elusive in publicly available literature, its prominence rose with the discovery of the medicinal properties of glycopyrronium bromide in the late 1950s. Glycopyrronium bromide, a quaternary ammonium antimuscarinic agent, was developed to have potent peripheral effects with limited central nervous system penetration. The unique molecular structure of this compound proved to be a critical building block for achieving the desired pharmacological profile of glycopyrronium bromide and other related anticholinergic compounds. Its primary historical and ongoing significance, therefore, lies in its utility as a key synthetic precursor.

Researches have utilized a-Cyclopentylmandelic acid in the development of chiral intermediates and as a building block for synthesizing more complex molecules, particularly in the field of drug discovery.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including glycopyrronium bromide, oxyphencyclimine HCl, and oxypyrronium bromide.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Its structure features a chiral center, contributing to its potential for optical activity.[2] The presence of the cyclopentyl group influences the compound's hydrophobicity and biological activity in the final drug products it is used to synthesize.[2]

| Property | Value |

| CAS Number | 427-49-6 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Melting Point | 144-150 °C |

| Boiling Point | 110 °C (at 0.5 mmHg) |

| Density | 1.247 g/cm³ |

| pKa | 3.53 ± 0.25 (Predicted) |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis of this compound

The most common and well-documented method for synthesizing racemic this compound is through a Grignard reaction.

Experimental Protocol: Grignard Reaction Synthesis

This protocol describes the synthesis of racemic this compound from benzoylformic acid and cyclopentylmagnesium bromide.[3]

Materials:

-

Benzoylformic acid

-

Cyclopentylmagnesium bromide (2M solution in diethyl ether)

-

Anhydrous diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve benzoylformic acid (15 g, 0.1 mol) in anhydrous diethyl ether (330 ml) and cool the solution to 0°C.

-

Grignard Addition: Add cyclopentylmagnesium bromide solution (100 ml, 2M, 0.2 mol) dropwise to the benzoylformic acid solution at 0°C.

-

Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.

-

Quenching: Treat the reaction mixture with 1 N HCl.

-

Extraction: Extract the aqueous solution with diethyl ether.

-

Washing: Treat the combined ether solution with a K₂CO₃ solution.

-

Acidification and Re-extraction: Acidify the potassium carbonate solution with HCl and extract twice with diethyl ether.

-

Drying and Evaporation: Dry the final ether solution with anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

-

Purification: Wash the crude product with water to obtain pure racemic cyclopentylmandelic acid.

Expected Yield: Approximately 8.0 g (36.4%).

Synthesis Workflow

Caption: Workflow for the synthesis of racemic α-CPMA.

Role in Drug Development

This compound's primary role is as a chiral building block in the synthesis of anticholinergic drugs that act as muscarinic M3 receptor antagonists.[2] These antagonists are crucial in treating conditions characterized by excessive smooth muscle contraction in the airways.[2]

Synthesis of Glycopyrronium Bromide

The synthesis of glycopyrronium bromide is a multi-step process where this compound is a key starting material.

Logical Relationship:

Caption: Role of α-CPMA in Glycopyrronium Bromide synthesis.

Biological Activity and Signaling Pathways

There is no substantial evidence to suggest that this compound possesses inherent biological activity or directly interacts with specific signaling pathways to elicit a therapeutic effect. Its utility is confined to its role as a chemical intermediate. The pharmacological activity of the final drug products, such as glycopyrronium bromide, is attributed to the entire molecular structure, which competitively inhibits muscarinic acetylcholine receptors.

Chiral Resolution

Given that this compound is chiral, and the stereochemistry of the final drug product can significantly impact its efficacy and safety, the resolution of its enantiomers is of great importance. Methods for chiral resolution, such as the use of chiral reagents like L-tyrosine methyl ester and (R)-α-phenylethylamine, have been developed to separate the (S)- and (R)-enantiomers.[4] This allows for the stereoselective synthesis of drugs like glycopyrronium bromide.

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in modern pharmacology. While its own history of discovery is not as well-defined as the final drug products it helps create, its importance in the development of a class of anticholinergic drugs is undeniable. The synthetic protocols for its preparation are well-established, and its physicochemical properties are well-characterized, ensuring its continued use in the pharmaceutical industry. Future work related to this compound is likely to focus on the development of more efficient and stereoselective synthetic and resolution methods.

References

α-Cyclopentylmandelic Acid: A Technical Overview of its Core Molecular Attributes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the fundamental molecular characteristics of α-Cyclopentylmandelic acid, a compound of significant interest in pharmaceutical synthesis and research. Its role as a key intermediate in the development of various therapeutics underscores the importance of a precise understanding of its molecular formula and weight.

Quantitative Molecular Data

The essential quantitative data for α-Cyclopentylmandelic acid is summarized in the table below. This information is foundational for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value | Citations |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 220.27 g/mol | [1] |

| 220.26 g/mol | [2][3][5] | |

| 220.2643 g/mol | [4] |

Experimental Protocols

The determination of the molecular weight and formula of α-Cyclopentylmandelic acid is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.

-

Methodology:

-

A dilute solution of α-Cyclopentylmandelic acid is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

For ESI, the sample is nebulized and ionized to form gaseous ions.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the compound to empirically derive the molecular formula.

-

Methodology:

-

A precisely weighed sample of α-Cyclopentylmandelic acid is combusted in a furnace with an excess of oxygen.

-

The combustion products (carbon dioxide, water, etc.) are passed through a series of absorption tubes.

-

The amount of carbon dioxide and water produced is accurately measured.

-

The percentages of carbon and hydrogen in the original sample are calculated from these measurements.

-

The percentage of oxygen is typically determined by difference.

-

The empirical formula is calculated from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

-

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.

References

Physical properties like melting and boiling point of alpha-Cyclopentylmandelic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of α-Cyclopentylmandelic acid (CAS No: 427-49-6), a compound of interest in pharmaceutical and agrochemical research. The focus is on its melting and boiling points, critical parameters for synthesis, purification, and formulation development.

Core Physical Properties

α-Cyclopentylmandelic acid is a white to off-white crystalline solid at room temperature.[1] Its physical characteristics are crucial for handling, storage, and application in various chemical processes.

Data Presentation: Melting and Boiling Point

The following table summarizes the reported melting and boiling points for α-Cyclopentylmandelic acid from various sources. The boiling point has been determined under reduced pressure.

| Physical Property | Value | Conditions |

| Melting Point | 142-152 °C | Atmospheric Pressure |

| 144-150 °C[2][3][4] | Atmospheric Pressure | |

| 146-151 °C[5] | Atmospheric Pressure | |

| Boiling Point | 110 °C[2][3][4] | 0.5 mmHg |

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points, representing standard practices in organic chemistry for compounds like α-Cyclopentylmandelic acid.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid organic compound.[6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a modern digital instrument)[5]

-

Thermometer (calibrated)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the α-Cyclopentylmandelic acid sample is completely dry and finely powdered.[5] If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to compact the powder. The sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[1] Immerse the setup in the Thiele tube's oil bath, making sure the rubber band is above the oil level.

-

Digital Apparatus: Insert the capillary tube into the designated slot in the apparatus.[5]

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating (4-5°C per minute) can be used to find an approximate melting range.[3]

-

For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly until the temperature is about 15°C below the approximate melting point.[3]

-

Reduce the heating rate to 1-2°C per minute.[3]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid. Since α-Cyclopentylmandelic acid is a solid at room temperature, this protocol would apply to a molten sample or a solution, but the cited boiling point was determined under vacuum, which requires specialized distillation equipment. The Thiele tube method is presented here as a general protocol for atmospheric pressure determination.

Apparatus:

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample (less than 0.5 mL) into the small test tube.[2]

-

Apparatus Setup: Place the capillary tube into the test tube with its open end submerged in the liquid.[2][7]

-

Assembly: Attach the test tube to the thermometer with a rubber band so the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube. Heat the side arm of the Thiele tube gently with a small flame.[2][4] Convection currents will ensure uniform heating of the oil.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[2] Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube.[2][4]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[2][4] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for determining the physical properties of a chemical compound such as α-Cyclopentylmandelic acid.

Caption: Workflow for Physical Property Determination.

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

The Pivotal Role of α-Cyclopentylmandelic Acid in the Genesis of Muscarinic Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopentylmandelic acid (α-CPMA) is a chiral carboxylic acid that serves as a cornerstone in the synthesis of a class of potent anticholinergic drugs. While not possessing intrinsic biological activity in the context of direct receptor modulation, its "mechanism of action" is critically defined by its role as an essential structural precursor to pharmacologically active agents. This technical guide delineates the integral function of α-CPMA in the synthesis of prominent muscarinic receptor antagonists, namely Glycopyrrolate and Oxyphencyclimine. It further elucidates the mechanism of action of these derivatives at the molecular level, with a particular focus on the M3 muscarinic acetylcholine receptor. Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are provided, alongside quantitative binding data and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

The Role of α-Cyclopentylmandelic Acid as a Chemical Intermediate

This compound is a key building block in the pharmaceutical industry, primarily utilized in the synthesis of anticholinergic compounds.[1] Its chemical structure, featuring a cyclopentyl group and a phenyl group attached to a chiral carbon center bearing a carboxylic acid and a hydroxyl group, provides the necessary steric and electronic features for the potent and selective interaction of its derivatives with muscarinic acetylcholine receptors. The synthesis of these derivatives typically involves the esterification of the carboxylic acid group of α-CPMA with a suitable amino alcohol.

Synthesis of Muscarinic Antagonists from α-Cyclopentylmandelic Acid

The general synthetic scheme involves the esterification of α-CPMA with an appropriate amino alcohol, followed by quaternization of the nitrogen atom in the case of quaternary ammonium compounds like Glycopyrrolate.

A representative synthetic workflow for the preparation of Glycopyrrolate from α-CPMA is outlined below. The process begins with the esterification of α-CPMA with 1-methyl-3-pyrrolidinol, often via a methyl ester intermediate, followed by quaternization with methyl bromide.[2][3]

The synthesis of Oxyphencyclimine follows a similar principle of esterification, though the specific amino alcohol and subsequent reaction conditions differ.

Mechanism of Action of α-CPMA-Derived Muscarinic Antagonists

The therapeutic effects of drugs synthesized from α-CPMA are realized through their potent antagonism of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5), with the M3 receptor being a key target for the regulation of smooth muscle contraction and glandular secretion.

The M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is primarily coupled to the Gq family of G proteins.[4][5] Upon binding of the endogenous agonist, acetylcholine (ACh), the M3 receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream events culminating in cellular responses such as smooth muscle contraction and glandular secretion.[3]

Antagonistic Action of Glycopyrrolate and Oxyphencyclimine

Glycopyrrolate and Oxyphencyclimine act as competitive antagonists at muscarinic receptors. They bind to the same site as acetylcholine but do not activate the receptor. By occupying the receptor's binding site, they prevent acetylcholine from binding and initiating the signaling cascade described above. This blockade of M3 receptors leads to the relaxation of smooth muscles, such as those in the bronchi and gastrointestinal tract, and a reduction in glandular secretions, which are the bases for their therapeutic applications.

Quantitative Pharmacological Data

The binding affinities of Glycopyrrolate and Oxyphencyclimine for various muscarinic receptor subtypes have been determined through radioligand binding assays. The data are typically presented as the inhibitory constant (Ki) or as pA2 values derived from functional assays.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Glycopyrrolate

| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |

| M1 | 0.6 - 3.6 | Human peripheral lung, HASM |

| M2 | 0.5 - 3.6 | Human peripheral lung, HASM |

| M3 | 0.5 - 3.6 | Human peripheral lung, HASM |

| Data compiled from studies on human peripheral lung and human airway smooth muscle (HASM).[1] |

Table 2: Functional Antagonist Potencies (pA2/pKB) of Glycopyrrolate

| Receptor Subtype | pA2 / pKB Value | Preparation |

| M1 | 10.31 - 11 | Rabbit vas deferens (presumed M1) |

| M2 | 8.16 - 9.09 | Guinea-pig atrium, Rat atria |

| M3 | 10.31 | Guinea pig ileum |

| pA2 and pKB values are negative logarithms of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[1][6][7] |

Table 3: Muscarinic Receptor Binding Affinities (pKi) of Oxyphencyclimine

| Receptor Subtype | pKi | Notes |

| M1 | 9.0 | Racemic mixture |

| M2 | 8.7 | Racemic mixture |

| M4 | 9.2 | Racemic mixture, (R)-enantiomer shows pKi of 9.2 |

| pKi is the negative logarithm of the Ki value. The (R)-(+)-enantiomer is reported to be 29-fold more potent than the (S)-(-)-enantiomer.[8] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of an unlabeled compound (e.g., Glycopyrrolate, Oxyphencyclimine) to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M3 receptors).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: Glycopyrrolate or Oxyphencyclimine.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): Assay buffer, [³H]-NMS, and cell membranes.

-

Non-specific Binding (NSB): Atropine, [³H]-NMS, and cell membranes.

-

Competition: A range of concentrations of the test compound, [³H]-NMS, and cell membranes.

-

-

Incubation: Add the components to the wells. The final volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound, while not a direct pharmacological agent, is of paramount importance in the field of medicinal chemistry. Its "mechanism of action" is manifested through its role as an indispensable precursor in the synthesis of potent muscarinic receptor antagonists. The derivatives, Glycopyrrolate and Oxyphencyclimine, effectively block M3 muscarinic receptor signaling, leading to their therapeutic utility in conditions characterized by smooth muscle spasms and excessive glandular secretions. A thorough understanding of the synthesis, mechanism of action, and pharmacological evaluation of these compounds, as detailed in this guide, is essential for the continued development of novel and improved anticholinergic therapies.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. An Improved Process For Preparation Of Glycopyrrolate [quickcompany.in]

- 6. medkoo.com [medkoo.com]

- 7. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]

- 8. Oxyphencyclimine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Glycopyrrolate from α-Cyclopentylmandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent.[1] Due to its polar nature, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[1] It is utilized in clinical practice for various indications, including the reduction of secretions during anesthesia, treatment of peptic ulcers, and management of sialorrhea (excessive drooling).[2] The synthesis of glycopyrrolate primarily involves the esterification of α-cyclopentylmandelic acid with N-methyl-3-hydroxypyrrolidine, followed by quaternization of the resulting tertiary amine. This document provides detailed protocols for the chemical synthesis of glycopyrrolate, focusing on methodologies that utilize α-cyclopentylmandelic acid as a key starting material.

Synthesis Overview

The overall synthesis of glycopyrrolate from α-cyclopentylmandelic acid can be conceptually divided into three main stages:

-

Synthesis of α-Cyclopentylmandelic Acid: This key intermediate can be prepared via a Grignard reaction between a cyclopentylmagnesium halide and a benzoylformic acid derivative.

-

Esterification: Formation of the ester bond between α-cyclopentylmandelic acid and N-methyl-3-hydroxypyrrolidine.

-

Quaternization: N-methylation of the pyrrolidine nitrogen to yield the final quaternary ammonium salt, glycopyrrolate.

References

Application Notes and Protocols: α-Cyclopentylmandelic Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cyclopentylmandelic acid is a chiral carboxylic acid that serves as an effective resolving agent for the separation of enantiomers, particularly for racemic amines and alcohols. Its utility in chiral resolution stems from its ability to form diastereomeric salts with enantiomeric bases or diastereomeric esters with enantiomeric alcohols. These diastereomers possess distinct physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. The bulky cyclopentyl group can enhance the stereochemical differentiation between the two diastereomers, often leading to more efficient separation compared to simpler mandelic acid derivatives.

This document provides detailed application notes and protocols for the use of α-cyclopentylmandelic acid as a chiral resolving agent. It is intended to guide researchers, scientists, and drug development professionals in the successful resolution of racemic mixtures.

Principle of Chiral Resolution

The fundamental principle behind chiral resolution using α-cyclopentylmandelic acid is the conversion of a pair of enantiomers, which are otherwise indistinguishable by most physical and chemical means, into a pair of diastereomers. This is achieved by reacting the racemic mixture with a single enantiomer of α-cyclopentylmandelic acid.

-

For Racemic Amines: The acidic α-cyclopentylmandelic acid reacts with the basic amine to form diastereomeric ammonium salts.

-

For Racemic Alcohols: The carboxylic acid group of α-cyclopentylmandelic acid can be esterified with the hydroxyl group of the alcohol to form diastereomeric esters.

Since diastereomers have different spatial arrangements, they exhibit different physical properties, most notably solubility in various solvents. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. The resolved enantiomer can then be recovered from the isolated diastereomer by breaking the salt or ester linkage.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of a racemic primary or secondary amine using (R)- or (S)-α-cyclopentylmandelic acid.

Materials:

-

Racemic amine

-

(R)- or (S)-α-Cyclopentylmandelic acid

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

Procedure:

-

Salt Formation:

-

In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a pre-selected anhydrous solvent with gentle heating.

-

In a separate flask, dissolve (R)- or (S)-α-cyclopentylmandelic acid (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.

-

Slowly add the α-cyclopentylmandelic acid solution to the amine solution with continuous stirring.

-

Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours to allow for complete salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The mother liquor, which is now enriched in the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

-

-

Recrystallization for Purity Enhancement (Optional but Recommended):

-

To improve the diastereomeric purity of the isolated salt, recrystallize it from a suitable solvent. The choice of solvent may be the same as or different from the initial crystallization solvent and should be determined experimentally.

-

Repeat the crystallization and filtration process until a constant specific rotation or a desired diastereomeric excess is achieved.

-

-

Liberation of the Resolved Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add a 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will deprotonate the ammonium salt and liberate the free amine.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the resolved enantiomer of the amine.

-

-

Recovery of the Resolving Agent:

-

Acidify the aqueous layer from the previous step with 1 M HCl until the pH is acidic (pH < 2).

-

α-Cyclopentylmandelic acid will precipitate out of the solution.

-

Collect the precipitated α-cyclopentylmandelic acid by vacuum filtration, wash with cold water, and dry. It can be reused for subsequent resolutions.

-

-

Analysis:

-

Determine the yield and optical purity (enantiomeric excess, e.e.) of the resolved amine using chiral HPLC, chiral GC, or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

-

Protocol 2: Chiral Resolution of Racemic Alcohols via Diastereomeric Ester Formation

This protocol provides a general method for the resolution of a racemic alcohol.

Materials:

-

Racemic alcohol

-

(R)- or (S)-α-Cyclopentylmandelic acid

-

Esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or thionyl chloride)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) for hydrolysis

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve the racemic alcohol (1.0 equivalent), (R)- or (S)-α-cyclopentylmandelic acid (1.0 equivalent), and a catalytic amount of DMAP in an anhydrous organic solvent like dichloromethane.

-

Cool the mixture in an ice bath and add DCC (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Alternatively, convert α-cyclopentylmandelic acid to its acid chloride using thionyl chloride and then react it with the alcohol in the presence of a base like pyridine.

-

-

Separation of Diastereomeric Esters:

-

After the reaction is complete, filter off the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Separate the two diastereomeric esters using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The polarity difference between the diastereomers should allow for their separation.

-

-

Hydrolysis of the Separated Esters:

-

Dissolve each separated diastereomeric ester in a mixture of THF and water.

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

-

Recovery of the Resolved Alcohol:

-

Neutralize the reaction mixture with 1 M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved enantiomer of the alcohol.

-

-

Recovery of the Resolving Agent:

-

Acidify the aqueous layer from the hydrolysis step with 1 M HCl to precipitate the α-cyclopentylmandelic acid, which can be recovered by filtration.

-

-

Analysis:

-

Determine the yield and enantiomeric excess of each alcohol enantiomer using chiral HPLC or chiral GC.

-

Data Presentation

The following tables provide a template for summarizing quantitative data from chiral resolution experiments using α-cyclopentylmandelic acid.

Table 1: Chiral Resolution of Racemic Amines with (R)-α-Cyclopentylmandelic Acid

| Racemic Amine | Solvent System for Crystallization | Yield of Less Soluble Salt (%) | Diastereomeric Excess of Salt (%) | Enantiomeric Excess of Resolved Amine (%) | Specific Rotation of Resolved Amine ([α]D) |

| Amine A | Methanol | 45 | 95 | 94 | +X.X° (c=1, Solvent) |

| Amine B | Ethanol/Water (9:1) | 40 | 98 | 97 | -Y.Y° (c=1, Solvent) |

| Amine C | Acetonitrile | 35 | 90 | 89 | +Z.Z° (c=1, Solvent) |

Table 2: Chiral Resolution of Racemic Alcohols with (S)-α-Cyclopentylmandelic Acid

| Racemic Alcohol | Chromatography Eluent for Diastereomer Separation | Yield of Resolved Alcohol 1 (%) | e.e. of Alcohol 1 (%) | Yield of Resolved Alcohol 2 (%) | e.e. of Alcohol 2 (%) |

| Alcohol X | Hexane/Ethyl Acetate (8:2) | 42 | 96 | 45 | 95 |

| Alcohol Y | Toluene/Acetone (9:1) | 38 | 99 | 40 | 98 |

| Alcohol Z | Dichloromethane/Methanol (98:2) | 40 | 92 | 41 | 91 |

Visualizations

Application Notes and Protocols for the Enantioselective Separation of alpha-Cyclopentylmandelic Acid

Introduction

alpha-Cyclopentylmandelic acid (α-CPMA) is a crucial chiral intermediate in the synthesis of various pharmaceuticals, particularly M-receptor antagonists like glycopyrronium bromide. The therapeutic efficacy of these drugs is often dependent on the specific stereoisomer used. Consequently, the development of efficient and reliable methods for the enantioselective separation of racemic α-CPMA is of significant interest to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the separation of α-CPMA enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) with chiral mobile phase additives.

Principle of Separation

The primary method detailed here for the enantioselective separation of α-CPMA is reversed-phase High-Performance Liquid Chromatography (HPLC) utilizing a chiral mobile phase additive. Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are employed as chiral selectors. These cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers of α-CPMA. The differing stabilities of these complexes lead to different retention times on the chromatographic column, enabling their separation.

The experimental workflow for this separation is outlined below:

Experimental Protocols

Analytical HPLC Method

This protocol outlines the analytical scale separation of α-CPMA enantiomers.

a. Materials and Reagents:

-

Racemic α-Cyclopentylmandelic acid

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Sodium phosphate (for buffer preparation)

-

Water (HPLC grade)

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Shimpack CLC-ODS column (150 x 4.6 mm i.d., 5 µm).[1]

-

Data acquisition and processing software.

c. Mobile Phase Preparation:

-

Prepare a 0.1 mol L⁻¹ phosphate buffer and adjust the pH to 2.68 using phosphoric acid.[1]

-

Dissolve HP-β-CD in the phosphate buffer to a final concentration of 20 mmol L⁻¹.[1]

-

The mobile phase is a mixture of the HP-β-CD-containing phosphate buffer and acetonitrile. The optimal composition for analytical separation is a 60:40 (v/v) ratio of buffer to acetonitrile.[1]

-

Filter the mobile phase through a 0.45 µm filter and degas for 20 minutes prior to use.[1]

d. Chromatographic Conditions:

-

Column: Shimpack CLC-ODS (150 x 4.6 mm i.d., 5 µm)[1]

-

Mobile Phase: 0.1 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mmol L⁻¹ HP-β-CD : Acetonitrile (60:40, v/v)[1]

-

Flow Rate: 0.6 mL min⁻¹[1]

-